6-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine hydrate
CAS No.: 2380032-65-3
Cat. No.: VC6304599
Molecular Formula: C14H17ClN4OS
Molecular Weight: 324.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380032-65-3 |
|---|---|
| Molecular Formula | C14H17ClN4OS |
| Molecular Weight | 324.83 |
| IUPAC Name | 6-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine;hydrate |
| Standard InChI | InChI=1S/C14H15ClN4S.H2O/c1-10-7-11(15)8-12-13(10)18-14(20-12)17-3-2-5-19-6-4-16-9-19;/h4,6-9H,2-3,5H2,1H3,(H,17,18);1H2 |
| Standard InChI Key | GOULGRWVGSYJLV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, with the systematic name 6-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine hydrate, has the molecular formula C₁₄H₁₇ClN₄OS and a molecular weight of 324.83 g/mol. Its structure comprises a benzothiazole core substituted with a chloro group at position 6, a methyl group at position 4, and a 3-(1H-imidazol-1-yl)propylamine side chain at position 2. The hydrate form indicates the presence of water molecules in the crystalline lattice, though exact stoichiometry remains unspecified.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₇ClN₄OS | |
| Molecular Weight | 324.83 g/mol | |
| CAS Registry Number | 2380032-65-3 | |
| IUPAC Name | 6-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine; hydrate |
Synthetic Methodology
Core Benzothiazole Formation
The benzothiazole scaffold is typically synthesized via cyclization of substituted anilines with thioacylating agents. For example, 4-methyl-6-chloroaniline reacts with thioglycolic acid under acidic conditions to yield 6-chloro-4-methyl-1,3-benzothiazole-2-amine . Chlorination at position 6 is achieved using sulfuryl chloride (SO₂Cl₂), while methylation at position 4 employs methyl iodide (CH₃I) in the presence of a base.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Methyl-6-chloroaniline + Thioglycolic acid, H₂SO₄, 120°C | 75% |
| 2 | CH₃I, K₂CO₃, DMF, 60°C | 82% |
| 3 | 3-(1H-Imidazol-1-yl)propan-1-amine, K₂CO₃, DMF, 80°C | 68% |
Challenges and Future Directions
Synthetic Optimization
Current yields (68% in final steps) could be improved via microwave-assisted synthesis or flow chemistry. Transition metal catalysts (e.g., Pd/C) may reduce reaction times .
Biological Screening
In vivo toxicity profiles and efficacy in xenograft models are critical next steps. Collaborations with academic labs could accelerate preclinical development.
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